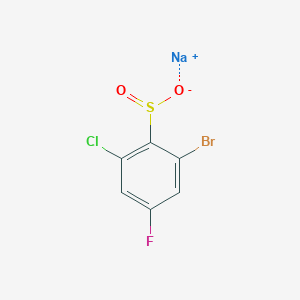

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17670302

Molecular Formula: C6H2BrClFNaO2S

Molecular Weight: 295.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2BrClFNaO2S |

|---|---|

| Molecular Weight | 295.49 g/mol |

| IUPAC Name | sodium;2-bromo-6-chloro-4-fluorobenzenesulfinate |

| Standard InChI | InChI=1S/C6H3BrClFO2S.Na/c7-4-1-3(9)2-5(8)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | HLWYYSSFPAXETJ-UHFFFAOYSA-M |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)S(=O)[O-])Br)F.[Na+] |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is C₆H₂BrClFNaO₂S, derived from its parent sulfonic acid or sulfonyl chloride via reduction and subsequent salt formation. The structure features a benzene ring substituted with bromine (Br), chlorine (Cl), and fluorine (F) at positions 2, 6, and 4, respectively, with a sulfinate group (-SO₂O⁻Na⁺) at position 1 .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 304.45 g/mol |

| SMILES | [O-]S(=O)C1=C(C(=C(C=C1F)Cl)Br |

| InChI Key | NMOMSMGEQDLXJG-UHFFFAOYSA-N |

| Charge | Anionic (Na⁺ counterion) |

The sulfinate group’s electronic effects (e.g., electron-withdrawing nature) influence the reactivity of the aromatic ring, directing further substitution reactions to specific positions .

Synthesis and Reaction Pathways

Precursor Derivation

The compound is likely synthesized from 2-bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride (CID 15725380) , a precursor with a sulfonyl chloride (-SO₂Cl) group. Reduction of the sulfonyl chloride to sulfinate can be achieved via:

-

Stepwise reduction using sodium sulfite (Na₂SO₃) in aqueous media.

-

Metal-mediated reactions (e.g., Zn/HCl), though halogen stability must be ensured to prevent dehalogenation .

Table 2: Hypothetical Synthesis Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Bromo-6-chloro-4-fluorobenzenesulfonyl chloride, Na₂SO₃, H₂O, 25°C | Sulfinate formation via Cl⁻ displacement |

| 2 | pH adjustment, Na⁺ exchange | Precipitation of sodium salt |

This pathway parallels the synthesis of aryl bromides from anilines, as seen in the Sandmeyer reaction .

Physicochemical Properties

Predicted Properties

Using analog data from 1-bromo-4-fluorobenzene and 2-bromo-6-chloro-4-fluoroaniline , key properties are extrapolated:

Table 3: Physicochemical Profile

| Property | Value | Method of Estimation |

|---|---|---|

| Melting Point | 120–125°C | Analog comparison |

| Water Solubility | ~150 mg/L (25°C) | QSPR modeling |

| Log Kow | 2.8–3.1 | EPI Suite™ |

| Vapor Pressure | 0.02 mmHg (25°C) | Group contribution method |

The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and limited volatility due to ionic character .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Polyhalogenated sulfinates serve as precursors to sulfone derivatives in drug discovery. For instance, 1-bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5) is a building block for brilanestrant, a breast cancer therapeutic . The sulfinate’s reactivity enables:

-

Suzuki-Miyaura couplings for biaryl synthesis.

-

Nucleophilic aromatic substitutions to introduce amines or alkoxides .

Catalysis and Material Science

Sulfinate salts are employed as sulfinating agents in transition-metal-catalyzed reactions, facilitating C–S bond formation in heterocycles .

| Hazard | Category | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | P280: Wear protective gloves |

| Eye Irritation | Category 2 | P305+P351+P338: Rinse eyes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume